Ciprostene Calcium is a synthetic analogue of epoprostenol, also known as prostacyclin (PGI2). [] It acts as a potent agonist for the prostacyclin receptor, mimicking the action of naturally occurring prostacyclin. [, ] Researchers utilize Ciprostene Calcium as a tool to investigate the physiological and pathological roles of the prostacyclin receptor and its associated signaling pathways. [, , ]
Ciprostene calcium is derived from modifications of prostacyclin, a naturally occurring compound involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. Its chemical structure allows it to mimic the effects of prostacyclin while providing enhanced stability and bioactivity. The compound is classified under the category of prostaglandins and their analogues, specifically as a calcium salt derivative .
The synthesis of ciprostene calcium typically involves the reaction of ciprostene (anhydrous) with a suitable calcium salt. Although specific synthetic routes are not extensively documented, it is understood that the process requires careful control of reaction conditions to ensure the stability and efficacy of the final product. Parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of ciprostene calcium.
Ciprostene calcium's molecular structure is characterized by its resemblance to PGI2, with specific modifications that enhance its stability. The compound's structure includes:
The structural modifications compared to natural PGI2 contribute to its increased resistance to degradation, which is essential for therapeutic applications .
Ciprostene calcium undergoes various chemical reactions typical of prostacyclin analogues, including:
While detailed reaction pathways are not explicitly stated in available literature, understanding these reactions is vital for optimizing synthesis and application .
Ciprostene calcium functions primarily as a prostacyclin receptor agonist. Upon administration, it binds to prostacyclin receptors on cell membranes, leading to several downstream effects:
In animal models, administration at doses around 0.16 µg/kg/min has demonstrated significant effects on cardiovascular parameters such as hypotension and tachycardia .
Ciprostene calcium exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications, influencing how it can be administered and absorbed in biological systems .
Ciprostene calcium has several scientific applications:
The systematic IUPAC name for ciprostene calcium is:calcium 5-((3aS,5R,6R,6aR,Z)-5-hydroxy-6-((S,E)-3-hydroxyoct-1-en-1-yl)-3a-methylhexahydropentalen-2(1H)-ylidene)pentanoate [3] [4]. This name precisely defines the compound’s stereochemistry, including the 9β-methyl configuration and the Z-orientation of the C5 double bond. The molecule is commonly referenced under multiple synonyms, reflecting its developmental and chemical contexts: ... U-61431F (Pfizer’s developmental code) ... 9β-Methylcarbacyclin (emphasizing its carbacyclin backbone) ... Calcium (5Z)-9β-methyl-6α-carbaprostaglandin I₂ (highlighting its prostacyclin analog nature) [3] [4] [6].
Table 1: Official and Alternative Nomenclature of Ciprostene Calcium
Nomenclature Type | Designation |
---|---|
IUPAC Name | calcium 5-((3aS,5R,6R,6aR,Z)-5-hydroxy-6-((S,E)-3-hydroxyoct-1-en-1-yl)-3a-methylhexahydropentalen-2(1H)-ylidene)pentanoate |
Primary Synonym | U-61431F |
Prostacyclin Reference | 9β-Methylcarbacyclin |
Chemical Variant Name | Calcium (5Z)-9β-methyl-6α-carbaprostaglandin I₂ |
The Chemical Abstracts Service (CAS) registry number 81703-55-1 uniquely identifies the anhydrous calcium salt form of ciprostene [3] [5]. This identifier is critical for regulatory documentation, chemical databases, and patent literature.
Ciprostene calcium has the empirical formula C₄₄H₇₀CaO₈, representing a dimeric structure where two ciprostene anions complex with one calcium cation (Ca²⁺) [1] [3] [5]. This stoichiometry arises from the neutralization of two carboxylic acid groups (one from each ciprostene molecule) by calcium.
The molecular weight is 767.11 g/mol based on the anhydrous form [3]. Theoretical calculations align with this value:
Table 2: Elemental Composition and Molecular Weight
Component | Value |
---|---|
Empirical Formula | C₄₄H₇₀CaO₈ |
Molecular Weight | 767.11 g/mol |
Elemental Analysis | C: 68.89%; H: 9.20%; Ca: 5.22%; O: 16.68% |
Ciprostene calcium features a 9β-methyl group (-CH₃) replacing the oxygen atom at the C9 position of natural prostacyclin (PGI₂). This modification converts the labile bicyclic enol ether moiety of PGI₂ into a chemically stable carbaprostacyclin (CBA) framework [3] [6]. Key stereochemical attributes include:
The calcium salt form enhances ciprostene’s physicochemical behavior:
Table 3: Structural and Stereochemical Features
Structural Element | Chemical Significance |
---|---|
9β-Methyl Group | Confers metabolic stability vs. natural PGI₂ |
C5-C6 Double Bond | Z-configuration essential for receptor binding |
Carboxylate Groups | Ionic bonding sites for Ca²⁺ coordination |
Hydroxy Groups | C6 and C15 hydroxyls enable H-bonding |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0